O-Methyl Atorvastatin Calcium Salt is a derivative of atorvastatin, a widely used statin for lowering cholesterol levels. This compound is classified as an impurity reference material in pharmaceutical applications, particularly in the context of atorvastatin formulations. The chemical structure of O-Methyl Atorvastatin Calcium Salt is characterized by its unique molecular formula and weight, which contribute to its properties and functionality.
The synthesis of O-Methyl Atorvastatin Calcium Salt typically involves several steps, utilizing standard organic synthesis techniques. The primary method includes:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and assess product purity .
O-Methyl Atorvastatin Calcium Salt has a complex molecular structure that can be represented by its molecular formula:
O-Methyl Atorvastatin Calcium Salt participates in various chemical reactions typical for statins and their derivatives:
These reactions are significant for understanding the stability and degradation pathways of O-Methyl Atorvastatin Calcium Salt in pharmaceutical formulations .
The mechanism of action of O-Methyl Atorvastatin Calcium Salt is closely related to that of atorvastatin itself:
Clinical studies have shown that atorvastatin can reduce LDL-C levels by 20% to 60%, depending on dosage and patient response .
The compound should be stored at temperatures below -20°C to maintain its integrity over time .
O-Methyl Atorvastatin Calcium Salt serves several important roles in scientific research:
O-Methyl Atorvastatin Calcium Salt is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as calcium; (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate [3]. This nomenclature precisely defines its stereochemistry at the 3R and 5R positions, the methoxy substitution at C3, and the calcium counterion. The compound is alternatively designated as Atorvastatin EP Impurity G (calcium salt) in pharmaceutical contexts, reflecting its status as a process-related impurity during atorvastatin synthesis [6]. Its chemical registry (CAS Number 887196-29-4) is universally recognized in chemical databases and regulatory documentation. Synonyms include 3-O-Methylatorvastatin Calcium Salt and (βR,δR)-2-(4-Fluorophenyl)-δ-hydroxy-β-Methoxy-5-(1-Methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt [3] [6].
Table 1: Nomenclature and Identifiers of O-Methyl Atorvastatin Calcium Salt
Classification Type | Identifier |
---|---|
IUPAC Name | calcium; (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate |
CAS Number | 887196-29-4 |
Pharmaceutical Name | Atorvastatin EP Impurity G (calcium salt) |
Synonyms | 3-O-Methylatorvastatin Calcium Salt; Atorvastatin Calcium Trihydrate Impurity G |
Molecular Formula | C₆₈H₇₂CaF₂N₄O₁₀ (dimeric) or 2(C₃₄H₃₆FN₂O₅)·Ca |
O-Methyl Atorvastatin Calcium Salt exists as a dimeric complex with the empirical formula C₆₈H₇₂CaF₂N₄O₁₀ (molecular weight: 1183.39 g/mol), where calcium bridges two monoanionic O-methyl atorvastatin units [3] [6]. The calcium ion resides in a distorted octahedral coordination sphere, bonded to four carboxylate oxygen atoms, one water molecule, and a hydroxyl group from one ligand—but notably not the second ligand’s hydroxyl group. This asymmetry arises from steric constraints imposed by the methoxy substitution at C3 [9]. While direct single-crystal data for this compound is limited in public repositories, its parent compound (atorvastatin calcium trihydrate) exhibits layered hydrophilic/hydrophobic structures stabilized by O–H···O hydrogen bonds [9]. The methoxy group disrupts key hydrogen-bonding networks compared to unmodified atorvastatin. Key structural descriptors include:
Spectroscopic profiling is critical for identity confirmation and purity assessment:
Table 2: Key Spectral Assignments for O-Methyl Atorvastatin Calcium Salt
Technique | Key Signals/Peaks | Assignment |
---|---|---|
FTIR (cm⁻¹) | 1655–1660 | Amide C=O stretch |
1585 | Carboxylate asymmetric stretch | |
1225 | C–F stretch | |
1380 | O–H deformation | |
¹H NMR (ppm) | δ 7.1–7.8 | Aromatic H (phenyl, fluorophenyl) |
δ 5.1 | -OCH₃ (methoxy) | |
δ 4.4 (m) | C5-hydroxy methine | |
δ 1.2 (d) | Isopropyl -CH₃ | |
UV-Vis (nm) | 245, 290 | π→π* transitions (conjugated systems) |
325 | n→π* transition (amide/carboxylate) | |
HPLC Retention | 8.2 min (method-dependent) | Differentiated from atorvastatin (6.5 min) |
O-Methyl Atorvastatin Calcium Salt differs fundamentally from Atorvastatin Calcium Salt in three domains:
Table 3: Comparative Properties of Atorvastatin and Its O-Methyl Derivative
Property | Atorvastatin Calcium Salt | O-Methyl Atorvastatin Calcium Salt |
---|---|---|
Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₀ (trihydrate) [7] | C₆₈H₇₂CaF₂N₄O₁₀ [6] |
Molecular Weight (g/mol) | 1155.34 (trihydrate) | 1183.39 |
C3 Functional Group | β-Hydroxyl (–OH) | β-Methoxy (–OCH₃) |
Calcium Coordination | Symmetric octahedral (2×COO⁻, 2×OH, 2×H₂O) | Asymmetric (4×COO⁻, 1×OH, 1×H₂O) [9] |
Primary Use | Lipid-lowering drug | Analytical internal standard; process impurity [8] |
HPLC Relative Retention | 1.00 (reference) | 1.26 (method-dependent) [5] |
Bioactivity | Potent HMG-CoA reductase inhibition (IC₅₀ ~8 nM) | Inactive (no enzyme inhibition) [8] |
This impurity’s characterization underpins quality control in atorvastatin manufacturing, where its levels are monitored to ensure drug purity and efficacy [5] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4